LSD1 Inhibitory Potency: Target Compound vs. 4-(Trifluoromethyl)phenyl Analog
No published head-to-head LSD1 inhibition data was identified for CAS 1428360-05-7 versus its closest analogs. In the patent literature defining this chemotype (US 10,059,668), compounds sharing the 1-cyclopropylsulfonyl-piperidine core exhibit IC50 values ranging from sub-nanomolar to low micromolar, depending on aryl substitution [1]. Direct quantitative comparison is not possible due to the absence of experimental data for the target compound; all potency claims remain class-level inference.
| Evidence Dimension | LSD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Representative patent exemplars: US 10,059,668 Example 16 (IC50 = 139 nM) [1] |
| Quantified Difference | Not calculable |
| Conditions | Biochemical LSD1 inhibition assay (pH 7.4, 2°C) [1] |
Why This Matters
Until direct assay data emerge, structural analogy to a patented chemotype provides the only basis for inferring LSD1 activity; procurement decisions must account for this data gap.
- [1] Incyte Corporation. (2018). LSD1 inhibitors. U.S. Patent No. 10,059,668. Alexandria, VA: U.S. Patent and Trademark Office. Retrieved from https://patents.justia.com/patent/10059668 View Source
